molecular formula C17H35NO4Si B13911982 Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate

Cat. No.: B13911982
M. Wt: 345.5 g/mol
InChI Key: QXEQPECMYZBCBD-KBPBESRZSA-N
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Description

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate typically involves multiple steps, including the protection of hydroxyl groups, formation of the azepane ring, and introduction of the tert-butyl and dimethylsilyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl and dimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (diphenyl)silyl trifluoromethanesulfonate
  • Tert-butyl (dimethyl)silyl ethers

Uniqueness

Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate is unique due to its combination of tert-butyl, dimethylsilyl, and azepane groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H35NO4Si

Molecular Weight

345.5 g/mol

IUPAC Name

tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxyazepane-1-carboxylate

InChI

InChI=1S/C17H35NO4Si/c1-16(2,3)21-15(20)18-11-13(19)9-10-14(12-18)22-23(7,8)17(4,5)6/h13-14,19H,9-12H2,1-8H3/t13-,14-/m0/s1

InChI Key

QXEQPECMYZBCBD-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](CC[C@@H](C1)O[Si](C)(C)C(C)(C)C)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC(C1)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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